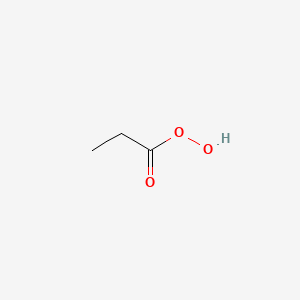
Hematoporphyrin IX-Dimethylester
Übersicht
Beschreibung
Hematoporphyrin IX dimethyl ester (HPDE) is a synthetic porphyrin, a type of organic compound, that has been widely used in scientific research due to its unique properties. It is a derivative of hematoporphyrin, a naturally occurring porphyrin found in red blood cells, which is a major component of hemoglobin and is responsible for transporting oxygen throughout the body. HPDE has a variety of applications in scientific research, including its use as a photosensitizer in photodynamic therapy (PDT) and photochemical studies. It is also used as a fluorescent dye in cell imaging, a photosensitizer in photodynamic therapy, and a chromophore in photochemical studies.
Wissenschaftliche Forschungsanwendungen
Photochemotherapie von Krebs
Hematoporphyrin IX-Dimethylester wurde auf eine mögliche Anwendung in der Photochemotherapie von Krebs untersucht {svg_1}. Die Verbindung erwies sich als weniger effizient als Photofrin II bei der Sensibilisierung von Zellen für die Photoinaktivierung, was zum Teil auf die De-Veresterung durch Esteraseaktivität im Serum zurückzuführen ist {svg_2}.
Esteraseaktivitätsstudie
Die De-Veresterung von this compound hängt stark von der Estergruppe ab, wobei der Dimethylester 500-mal schneller de-verestert wird als Hematoporphyrin-Diheptylester {svg_3}. Diese Eigenschaft macht es nützlich für die Untersuchung der Esteraseaktivität.
Zelluläre Lokalisation
This compound wurde zur Untersuchung der zellulären Lokalisation verwendet. Bei der Inkubation mit Zellen wurde festgestellt, dass die Verbindung teilweise in extranuklearen Stellen und teilweise diffus im Zytoplasma verteilt ist {svg_4}.
Inaktivierung des lysosomalen Marker-Enzyms
Die fluoreszierenden Flecken, die bei der zellulären Lokalisationsstudie beobachtet wurden, können auf lysosomal lokalisiertes this compound zurückzuführen sein, da das lysosomale Marker-Enzym β-N-Acetyl-D-Glucosaminidase teilweise durch die Verbindung und Licht inaktiviert wurde {svg_5}.
Photodynamische Therapie (PDT)
This compound ist selektiv an Krebs beteiligt im Häm-Weg. Bei Zugabe von überschüssiger 5-Aminolävulinsäure (ALA) reichert sich der fluoreszierende Photosensibilisator Protoporphyrin IX (PpIX) hauptsächlich in Krebsgewebe an {svg_6}. Diese Eigenschaft wurde in der Photodynamischen Therapie (PDT) zur Behandlung von präkanzerösen Hautläsionen verwendet {svg_7}.
Sonodynamische Therapie (SDT)
Die Entwicklung von ALA-PDT zu ALA-SDT eröffnet nun das Potenzial für nicht-invasive Ultraschall, um PpIX zu aktivieren und Hirntumoren sowie Tumoren fast überall im Körper durch den photodynamischen Effekt zu behandeln {svg_8}.
Photodynamische Diagnose (PDD)
ALA-PDD wird verwendet, um Blasen- und Hirntumoren als visuelle Hilfe für die chirurgische Resektion zu identifizieren {svg_9}. Die Selektivität von ALA für Krebszellen und deren Anreicherung von PpIX sollte SDT zu einem Verfahren mit geringem Risiko machen {svg_10}.
Biochemisches Assay-Reagenz
This compound ist ein biochemisches Reagenz, das als biologisches Material oder organische Verbindung für die lebenswissenschaftliche Forschung verwendet werden kann {svg_11}.
Wirkmechanismus
Target of Action
Hematoporphyrin IX dimethyl ester is a derivative of hematoporphyrin . Hematoporphyrin is formed by the acid hydrolysis of hemoglobin
Mode of Action
It is used in research to study biological processes .
Biochemical Pathways
It is used in research to study various biological processes .
Biochemische Analyse
Biochemical Properties
Hematoporphyrin IX dimethyl ester is involved in several biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with heme proteins such as hemoglobin and myoglobin, which are crucial for oxygen transport and storage . The compound’s interactions with these proteins are primarily based on its ability to bind to the heme group, thereby influencing the protein’s function. Additionally, Hematoporphyrin IX dimethyl ester can generate singlet molecular oxygen, a reactive oxygen species, which plays a role in various oxidative reactions .
Cellular Effects
Hematoporphyrin IX dimethyl ester has significant effects on various cell types and cellular processes. It is known to induce apoptosis in certain cancer cell lines, such as U87 glioma cells, by generating reactive oxygen species (ROS) upon exposure to light . This process leads to cell death and is the basis for its use in photodynamic therapy. The compound also affects cell signaling pathways, gene expression, and cellular metabolism by interacting with various cellular components and inducing oxidative stress .
Molecular Mechanism
The molecular mechanism of Hematoporphyrin IX dimethyl ester involves its ability to generate singlet molecular oxygen upon exposure to light. This reactive oxygen species can cause damage to cellular components, leading to cell death. The compound’s ability to bind to heme proteins and other biomolecules also plays a role in its mechanism of action. For example, it can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hematoporphyrin IX dimethyl ester can change over time. The compound is relatively stable, but its activity can be influenced by factors such as light exposure and the presence of oxygen. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that Hematoporphyrin IX dimethyl ester can have lasting effects on cellular function, particularly in the context of photodynamic therapy .
Dosage Effects in Animal Models
The effects of Hematoporphyrin IX dimethyl ester vary with different dosages in animal models. At lower doses, the compound can effectively induce apoptosis in cancer cells without causing significant toxicity. At higher doses, it can cause adverse effects, such as damage to healthy tissues and organs. Studies have shown that the compound’s effectiveness and toxicity are dose-dependent, with a threshold effect observed at certain concentrations .
Metabolic Pathways
Hematoporphyrin IX dimethyl ester is involved in the heme biosynthesis pathway. It interacts with various enzymes and cofactors involved in this pathway, influencing the production and degradation of heme and related compounds. The compound’s ability to generate singlet molecular oxygen also affects metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, Hematoporphyrin IX dimethyl ester is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For example, the compound can accumulate in tumor tissues, making it effective for use in photodynamic therapy .
Subcellular Localization
Hematoporphyrin IX dimethyl ester is localized in various subcellular compartments, including the mitochondria and lysosomes. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s activity and function can be affected by its subcellular localization, as it interacts with different biomolecules in these compartments .
Eigenschaften
IUPAC Name |
methyl 3-[8,13-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,21-22,39-42H,9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXJDOVVTYSVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



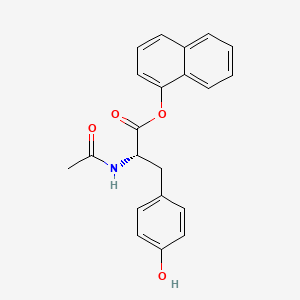

![[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B1198797.png)
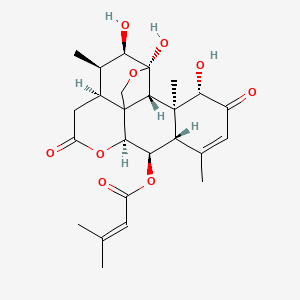
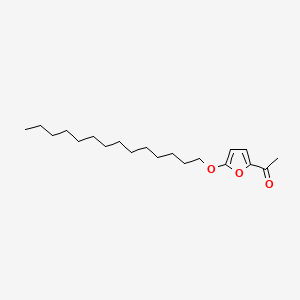
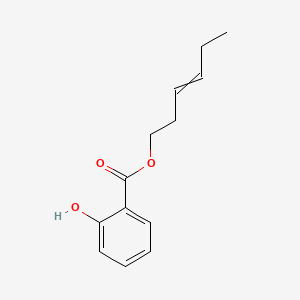
![2-[(Tetrahydrofurfuryl)oxy]ethanol](/img/structure/B1198805.png)


